molecular formula C25H21N3O5S B247095 ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate

ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate

Cat. No. B247095
M. Wt: 475.5 g/mol
InChI Key: UGNPGLJGCKPZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism Of Action

The mechanism of action of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves its interaction with various cellular targets. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Finally, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has a variety of biochemical and physiological effects. It has been found to have anti-cancer activity, as it inhibits the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory activity, as it inhibits the production of inflammatory cytokines. Finally, this compound has been found to have neuroprotective activity, as it protects against oxidative stress-induced neurotoxicity.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate in lab experiments is its potential as a multi-targeted agent. This compound has been found to interact with multiple cellular targets, which may make it more effective than compounds that only interact with a single target. Additionally, this compound has been found to have low toxicity in vitro, which may make it a safer alternative to other compounds that have been studied for similar applications.
One limitation of using ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer this compound in certain experimental settings. Additionally, this compound has not yet been studied extensively in vivo, so its potential toxicity and efficacy in animal models is not yet known.

Future Directions

There are several future directions for research on ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases in animal models. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, the cellular targets and signaling pathways that are involved in the mechanism of action of this compound should be investigated in more detail.

Synthesis Methods

The synthesis method for ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves a series of chemical reactions. The starting material is 4-hydroxy-3-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with thioacetamide and acetic anhydride to form the thienopyrazole ring system. Finally, the product is reacted with benzoic acid and acetic anhydride to form the final compound.

Scientific Research Applications

Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has been studied for its potential applications in a variety of scientific research areas. One area of research is cancer treatment, as this compound has been found to have anti-cancer activity in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, this compound has been investigated for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neurotoxicity.

properties

Product Name

ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C25H21N3O5S/c1-3-33-25(31)14-6-9-16(10-7-14)28-23(15-8-11-17(29)18(13-15)32-2)20-21(19-5-4-12-34-19)26-27-22(20)24(28)30/h4-13,23,29H,3H2,1-2H3,(H,26,27)

InChI Key

UGNPGLJGCKPZTB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=C(C=C5)O)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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